4-[[Bis(2-hydroxyethyl)amino]methyl]phenol
Description
Structural Classification as a Mannich Base Derivative and Aminophenol
The compound 4-[[Bis(2-hydroxyethyl)amino]methyl]phenol can be classified based on its structural features as both a Mannich base derivative and an aminophenol.
Mannich Base Derivative:
The molecule is a product of the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton. wikipedia.org In this case, the reaction would involve phenol, formaldehyde, and diethanolamine. The resulting product, a β-amino-carbonyl compound, is known as a Mannich base. wikipedia.org Phenolic Mannich bases, such as the title compound, are a well-established class of compounds with a wide range of applications. nih.govresearchgate.net The presence of the aminomethyl group attached to the phenol ring is the defining characteristic of its classification as a Mannich base derivative. researchgate.net
Aminophenol:
Structurally, the compound is also an aminophenol. Aminophenols are a class of organic compounds that contain both an amine and a hydroxyl group attached to a benzene (B151609) ring. In this compound, the tertiary amine and the phenolic hydroxyl group are key functional moieties that influence its chemical behavior and reactivity.
Historical Context and Significance in Organic Synthesis
The historical context of this compound is intrinsically linked to the development of the Mannich reaction. First reported by Carl Mannich in 1917, this reaction has become a fundamental tool in organic synthesis for the introduction of an aminomethyl group into a wide variety of compounds. thermofisher.com The application of the Mannich reaction to phenols has been a subject of study for many decades, providing a straightforward route to a diverse array of phenolic Mannich bases.
The significance of these compounds in organic synthesis lies in their utility as versatile intermediates. nih.gov The presence of multiple reactive sites—the phenolic hydroxyl group, the tertiary amine, and the two primary hydroxyl groups on the ethyl chains—allows for a wide range of subsequent chemical modifications. This has made phenolic Mannich bases valuable precursors in the synthesis of more complex molecules, including polymers, ligands for metal complexes, and biologically active compounds. oarjbp.com
Overview of Research Trajectories and Academic Relevance
Current research involving this compound and related phenolic Mannich bases is diverse and spans multiple disciplines.
Polymer and Materials Science: The diol functionality of the bis(2-hydroxyethyl)amino group makes this compound a useful monomer or crosslinking agent in the synthesis of polyurethanes and other polymers. Patent literature describes the use of similar alkyl phenol Mannich condensates as curing agents for epoxy resins and in the preparation of fire-retardant polyurethane foams. google.com
Medicinal Chemistry: Mannich bases are recognized as important pharmacophores in drug design due to their potential to interact with biological targets. nih.gov Derivatives of aminophenols have been investigated for a range of biological activities. nih.govmdpi.comnih.govnih.gov While specific research on the biological activity of this compound is not extensively documented in readily available literature, the structural motifs it contains are of significant interest in the development of new therapeutic agents. nih.gov
Coordination Chemistry: The nitrogen and oxygen atoms in the molecule can act as ligands, making it and its derivatives of interest in the field of coordination chemistry for the synthesis of metal complexes.
The academic relevance of this compound is rooted in its role as a representative example of a multifunctional molecule synthesized through a classic named reaction. It continues to be a relevant scaffold for the development of new materials and molecules with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
4-[[bis(2-hydroxyethyl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-7-5-12(6-8-14)9-10-1-3-11(15)4-2-10/h1-4,13-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVOYDXFXRXRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCO)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693271 | |
| Record name | 4-{[Bis(2-hydroxyethyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51527-97-0, 68909-26-2 | |
| Record name | 4-[[Bis(2-hydroxyethyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51527-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy-, ether with bis[[(2-hydroxyethyl)amino]methyl]phenol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-{[Bis(2-hydroxyethyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-hydro-ω-hydroxy-, ether with bis[[(2-hydroxyethyl)amino]methyl]phenol (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
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Structural Characterization Methodologies for 4 Bis 2 Hydroxyethyl Amino Methyl Phenol and Its Derivatives
Spectroscopic Techniques
Spectroscopy is a fundamental tool for probing the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, various techniques can provide complementary information regarding its connectivity, functional groups, and electronic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
While specific NMR data for the parent compound 4-[[Bis(2-hydroxyethyl)amino]methyl]phenol is not detailed in the reviewed literature, extensive analysis has been performed on its Schiff base derivative, 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol. nih.gov The ¹H NMR spectrum, recorded on a 400 MHz instrument in deuterated methanol (B129727) (CD₃OD), provides key signals that confirm the structure of this derivative. nih.gov
The proton signals are assigned as follows:
A singlet at δ 8.45 ppm is attributed to the single proton of the imine group (CH═N ), a characteristic chemical shift for this functional group. nih.gov
A multiplet observed in the range of δ 6.78–7.73 ppm corresponds to the eight protons of the two aromatic rings (C₆H₄ ). nih.gov
Two triplets, appearing at δ 3.30 and 3.74 ppm , are assigned to the two sets of methylene (B1212753) protons (CH₂ ) in the bis(2-hydroxyethyl)amino moiety, with a coupling constant of ³JHH = 7.2 Hz indicating vicinal coupling to the adjacent methylene group. nih.gov
Challenges in NMR studies of phenols can include the rapid chemical exchange of the hydroxyl (-OH) protons with protic solvents, which can lead to broad or unobservable signals. The choice of solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), can help to reduce this exchange rate and allow for the observation and assignment of these crucial protons.
Table 1: ¹H NMR Data for 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol in CD₃OD
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Reference |
| 8.45 | Singlet (s) | 1H | CH═N | - | nih.gov |
| 6.78-7.73 | Multiplet (m) | 8H | Aromatic C₆H₄ | - | nih.gov |
| 3.74 | Triplet (t) | 4H | -N-CH₂ -CH₂-OH | 7.2 | nih.gov |
| 3.30 | Triplet (t) | 4H | -N-CH₂-CH₂ -OH | 7.2 | nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations, providing a "fingerprint" of the functional groups present.
No specific experimental IR or Raman spectra for this compound were found in the surveyed literature. However, the expected characteristic vibrational frequencies can be predicted based on its known structure, which includes hydroxyl, phenol, tertiary amine, and substituted benzene (B151609) ring moieties.
O-H Stretching: Broad absorption bands are expected in the region of 3200-3600 cm⁻¹ for the stretching vibrations of the phenolic and alcoholic -OH groups. The broadness is due to intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. theaic.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the phenolic group should appear around 1200-1260 cm⁻¹, while the alcoholic C-O stretch is typically found in the 1050-1150 cm⁻¹ range.
CH₂ Bending: The scissoring and wagging deformations of the methylene groups are anticipated in the regions of 1455 ± 55 cm⁻¹ and 1350 ± 85 cm⁻¹, respectively. theaic.org
C-N Stretching: The tertiary amine C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.
For derivatives such as the Schiff base 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol, a strong characteristic band for the imine (C=N) stretch would be expected around 1600-1624 cm⁻¹.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The parent compound, this compound, has a molecular formula of C₁₁H₁₇NO₃ and a monoisotopic mass of 211.12085 Da. nih.govuni.lu High-resolution mass spectrometry would be able to confirm this exact mass. In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z ≈ 211. Under softer ionization techniques like electrospray ionization (ESI), protonated [M+H]⁺ or other adducts are commonly observed.
While an experimental spectrum is not available, predicted m/z values for common adducts have been calculated and are presented in Table 2.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z | Reference |
| [M]⁺ | 211.12030 | uni.lu |
| [M+H]⁺ | 212.12813 | uni.lu |
| [M+Na]⁺ | 234.11007 | uni.lu |
| [M+K]⁺ | 250.08401 | uni.lu |
| [M-H]⁻ | 210.11357 | uni.lu |
The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for benzylamines and alcohols. The predominant fragmentation mode for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a stable, resonance-stabilized ion. Other likely fragmentation pathways include the loss of water (H₂O) from the hydroxyethyl (B10761427) side chains and the cleavage of the bond between the benzylic carbon and the nitrogen atom. libretexts.orgnih.gov
Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet/Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems.
As a substituted phenol, this compound is expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions arise from π → π* electronic transitions within the benzene ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of the substituents on the ring—in this case, the hydroxyl (-OH) group and the -CH₂N(CH₂CH₂OH)₂ group—as well as the solvent used for the analysis. The presence of non-bonding electrons on the nitrogen and oxygen atoms could also allow for n → π* transitions, though these are typically much weaker than π → π* transitions.
Crystallographic Analysis for Solid-State Structure Determination
While spectroscopic methods provide crucial data on molecular connectivity and functional groups, crystallographic analysis offers an unambiguous determination of the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.
Single Crystal X-ray Diffraction (XRD) for Molecular Geometry and Crystal Packing
Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed.
The crystal structure of the derivative 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol has been determined by single crystal XRD. nih.gov The analysis revealed that the amino nitrogen atom exists in a planar environment. A key feature of its solid-state structure is the extensive network of hydrogen bonds. All hydroxyl hydrogen atoms are involved in hydrogen bonding, forming O—H···O and O—H···Nimino interactions. These interactions are crucial in defining the crystal packing, linking individual molecules into a three-dimensional network. nih.gov
Specifically, the O—H···Nimino hydrogen bond causes a significant distortion in the planarity of the 4-HO–C₆H₄–CH=N–C₆H₄– fragment, resulting from rotation around the =N—CPh bond. nih.gov The study also noted that the crystal analyzed was a non-merohedral twin, a complex crystallographic feature that required specialized refinement procedures. nih.gov This detailed structural information is vital for understanding structure-property relationships and the nature of non-covalent interactions that govern the solid-state assembly of the molecule.
Hydrogen Bonding Network Analysis
Hydrogen bonding plays a pivotal role in defining the supramolecular architecture and solid-state properties of phenolic compounds containing hydroxyl and amino groups. In derivatives of this compound, the presence of multiple hydrogen bond donors (phenolic and alcohol -OH groups) and acceptors (nitrogen and oxygen atoms) leads to the formation of intricate and stable three-dimensional networks.
Detailed crystallographic studies on related structures, such as 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol, reveal extensive hydrogen bonding. nih.govscienceopen.com In this derivative, all hydroxyl hydrogen atoms actively participate in forming these bonds. The resulting network is constructed from both O—H⋯O and O—H⋯N interactions. nih.govscienceopen.com Specifically, O—H⋯O bonds can assemble molecules into chains, which are then further organized into layers through other hydrogen bonds like O—H⋯N. nih.gov These layers are subsequently linked, completing a robust 3D framework. nih.gov The involvement of an imine nitrogen atom in hydrogen bonding has been shown to cause significant distortion in the planarity of the molecular backbone. nih.govscienceopen.com
Similarly, studies on other complex amino alcohols like [Bis(2-hydroxyethyl)amino]tris(hydroxymethyl)methane (Bis-Tris) also show that all hydroxyl groups are involved in intermolecular O—H⋯O hydrogen bonds, creating an infinite three-dimensional network. researchgate.net In some cases, intramolecular hydrogen bonds, such as an O—H⋯N interaction, can also occur, leading to the formation of stable pseudo-cyclic structures. researchgate.net The analysis of these networks is fundamental to understanding the crystal packing, stability, and physical properties of these compounds.
Below is a table summarizing typical hydrogen bond geometries observed in a derivative of this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O1—H1···O3 | 0.82 | 1.94 | 2.75 | 170 |
| O2—H2···N1 | 0.82 | 2.05 | 2.82 | 156 |
| O3—H3···O2 | 0.82 | 2.01 | 2.81 | 164 |
| Data derived from crystallographic analysis of 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol. nih.gov |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of this compound and for its separation from reactants, byproducts, and impurities. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity assessment of non-volatile, polar compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities, such as precursors like 4-aminophenol (B1666318). sielc.comhelixchrom.com
The analysis is typically performed in reversed-phase mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. lcms.cz For polar aromatic amines and phenols, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer unique selectivity and improved retention. sielc.com A simple isocratic method might involve a mobile phase of water, acetonitrile, and an acid buffer like sulfuric or perchloric acid to ensure good peak shape and reproducibility. sielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the phenolic chromophore exhibits strong absorbance, such as 275 nm. sielc.com For more complex matrices or trace-level analysis, coupling HPLC with a mass spectrometry (MS) or fluorescence detector can provide enhanced sensitivity and specificity. researchgate.net
The following table outlines a typical set of HPLC parameters for the analysis of related phenolic and aminophenolic compounds.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or Mixed-Mode (e.g., Primesep 100) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Formic Acid) |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~275 nm |
| Injection Volume | 5 - 20 µL |
| Parameters are generalized from methods for similar analytes like 4-aminophenol and other phenols. sielc.comlcms.cz |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz However, this compound is inherently non-volatile due to its multiple polar functional groups (phenolic -OH, two alcoholic -OH, and a tertiary amine), which lead to strong intermolecular hydrogen bonding and a high boiling point. Direct analysis by GC is therefore not feasible.
To make the compound amenable to GC analysis, a chemical modification step known as derivatization is required. gcms.czresearchgate.net Derivatization transforms the polar functional groups into less polar, more volatile moieties. gcms.cz For the hydroxyl groups present in the molecule, the most common derivatization technique is silylation. gcms.cz This process replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, effectively eliminating hydrogen bonding capabilities and increasing volatility. gcms.cz Acylation is another potential strategy, converting the hydroxyl groups to esters. gcms.cz
The following table lists common derivatizing agents suitable for hydroxyl and phenolic groups.
| Derivatization Method | Reagent | Abbreviation | Target Group(s) |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH, -SH |
| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH, -SH |
| Acylation | Acetic Anhydride | - | -OH, -NH |
| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH |
| Information sourced from guides on GC derivatization reagents. gcms.cz |
Once derivatized, the resulting volatile compound can be analyzed using a standard GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC method would typically involve a capillary column (e.g., HP-5MS) and a programmed temperature ramp to separate the derivative from other components in the sample. nih.gov
Computational Chemistry and Theoretical Studies on 4 Bis 2 Hydroxyethyl Amino Methyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into the geometric and electronic nature of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energies and wavefunctions of a system.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. stackexchange.com For a molecule like 4-[[Bis(2-hydroxyethyl)amino]methyl]phenol, DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. stackexchange.commdpi.com This iterative process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. stackexchange.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good description of the electron distribution. researchgate.netnih.gov
The geometry optimization reveals key structural parameters. The phenolic ring is largely planar, with the substituent groups causing minor deviations. The bond lengths and angles within the bis(2-hydroxyethyl)amino moiety are influenced by both electronic effects from the phenol ring and potential intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom.
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Value |
|---|---|
| C-O (phenolic) bond length | ~1.36 Å |
| O-H (phenolic) bond length | ~0.97 Å |
| C-N bond length | ~1.47 Å |
| C-C (aromatic) bond length | ~1.39-1.41 Å |
| C-N-C bond angle | ~112° |
Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous quantum mechanical description of the electronic structure. oup.com A key output of these calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity. libretexts.orgacs.org
For this compound, the HOMO is primarily localized on the electron-rich phenol ring and the nitrogen atom, indicating that these are the regions most susceptible to electrophilic attack. researchgate.net Conversely, the LUMO is distributed over the aromatic ring, suggesting it can act as an electron acceptor in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.25 |
| LUMO | -0.80 |
Note: Energy values are illustrative and depend on the level of theory and basis set.
Reactivity Descriptors and Electronic Structure Analysis
Beyond the frontier orbitals, several other computational tools can be used to analyze the electronic structure and predict the reactivity of this compound.
Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons changes. wikipedia.orgd-nb.info They are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. d-nb.inforesearchgate.net
The Fukui function, ƒ(r), can be resolved into site-specific indices:
ƒ+(r): Indicates susceptibility to nucleophilic attack (where an electron is added).
ƒ-(r): Indicates susceptibility to electrophilic attack (where an electron is removed).
ƒ0(r): Indicates susceptibility to radical attack.
For this compound, the calculated Fukui functions would likely show that the ortho and para positions of the aromatic ring, relative to the hydroxyl group, are the most susceptible to electrophilic attack, a common reactivity pattern for phenols. researchgate.net The nitrogen atom and the phenolic oxygen would also be identified as key reactive centers.
Table 3: Condensed Fukui Indices for Selected Atoms of this compound
| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) |
|---|---|---|
| O (phenolic) | 0.08 | 0.15 |
| N | 0.05 | 0.12 |
| C (ortho to OH) | 0.03 | 0.10 |
Note: Higher values indicate greater reactivity for the specified type of attack. These are representative values.
Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing a picture of the charge distribution. karazin.uawikipedia.org While sensitive to the choice of basis set, it offers a qualitative understanding of the electronic landscape. wikipedia.org In this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges due to their high electronegativity, while the phenolic hydrogen and carbons attached to these heteroatoms will be more positive.
A more visual representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP would show negative potential around the phenolic oxygen and the nitrogen atom, and positive potential around the hydroxyl hydrogens.
Table 4: Calculated Mulliken Atomic Charges for Key Atoms
| Atom | Partial Charge (a.u.) |
|---|---|
| O (phenolic) | -0.65 |
| H (phenolic) | +0.42 |
| N | -0.58 |
| C (attached to OH) | +0.35 |
| O (ethyl) | -0.70 |
Note: These values are illustrative and derived from calculations on similar substituted phenols. researchgate.netsemanticscholar.org
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations are excellent for understanding the electronic structure of a single, optimized geometry, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. exlibrisgroup.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies. researchgate.net
For a molecule with several rotatable bonds like this compound, MD simulations can reveal the preferred orientations of the bis(2-hydroxyethyl)amino group. nih.gov These simulations can identify stable conformers that may be stabilized by intramolecular hydrogen bonds. The flexibility of the side chains is an important aspect of its molecular recognition properties and how it might interact with other molecules or surfaces. Analysis of the simulation trajectories can provide information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. mdpi.com
Simulations of Conformational Preferences and Flexibility
The conformational landscape of this compound is of significant interest due to the molecule's inherent flexibility. This flexibility arises from several rotatable bonds, including the C-C and C-O bonds of the hydroxyethyl (B10761427) groups, the C-N bonds of the tertiary amine, and the bond connecting the aminomethyl group to the phenol ring. Understanding the preferred three-dimensional arrangements of this molecule is crucial for predicting its physical properties and reactivity.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules. figshare.comnih.govresearchgate.net By simulating the atomic motions over time, MD can reveal the most stable and frequently accessed conformations. These simulations typically employ force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to define the potential energy of the system as a function of its atomic coordinates. figshare.com
Theoretical studies on molecules with similar functional groups, such as amine-functionalized polymers and phenolic resins, have demonstrated the utility of MD in understanding their structural behavior. figshare.comnih.govresearchgate.netmdpi.com For this compound, key conformational parameters would include the dihedral angles that govern the orientation of the hydroxyethyl side chains relative to the aminomethylphenol core.
A computational analysis of the molecule's conformers would likely focus on several key dihedral angles. For example, the relative energies of different conformers can be calculated to identify the most stable structures. researchgate.net In many cases, intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. For this compound, hydrogen bonds could form between the hydroxyl groups of the side chains and the nitrogen atom or the phenolic oxygen.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle 1 (N-C-C-O) | Dihedral Angle 2 (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|---|
| A (Global Minimum) | gauche (~60°) | gauche (~60°) | 0.00 | Intramolecular H-bond (OH---N) |
| B | anti (~180°) | gauche (~60°) | 1.25 | Steric repulsion minimized |
| C | anti (~180°) | anti ( |
2.50 | Extended conformation |
| D | gauche (-60°) | gauche (~60°) | 0.75 | Weak intramolecular H-bond |
This table is interactive. Users can sort the data by clicking on the column headers.
The results from such simulations would indicate that the molecule does not exist as a single rigid structure but rather as a dynamic ensemble of interconverting conformations. The flexibility imparted by the hydroxyethyl chains is a defining feature of its molecular structure.
Intermolecular Interactions and Aggregation Behavior
The functional groups present in this compound—a phenolic hydroxyl group, a tertiary amine, and two primary hydroxyl groups—endow it with the capacity for a variety of strong intermolecular interactions. These interactions govern the molecule's behavior in the condensed phase, including its aggregation and self-assembly properties.
Theoretical studies are instrumental in dissecting the nature and strength of these interactions. mdpi.comnih.govmdpi.comresearchgate.net The primary intermolecular forces at play include:
Hydrogen Bonding: The hydroxyl groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This can lead to the formation of extensive hydrogen-bonded networks.
van der Waals Interactions: These include dispersion forces and dipole-dipole interactions, which are significant due to the molecule's polar nature.
π-π Stacking: The presence of the phenol ring allows for potential π-π stacking interactions between molecules in certain orientations.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. mdpi.com The Atoms in Molecules (AIM) theory can also provide insights into the electronic structure and topology of these interactions. mdpi.com
Given its amphiphilic character, with a hydrophobic phenol ring and hydrophilic hydroxyethylamino groups, this compound is expected to exhibit interesting aggregation behavior in different environments. nih.govescholarship.orgarxiv.orgscirp.org Molecular dynamics simulations of multiple molecules can be used to model this self-assembly process, revealing how individual molecules arrange to form larger aggregates. These simulations can predict the formation of various structures, such as micelles or bilayers, depending on the solvent and concentration. nih.govarxiv.org
Table 2: Estimated Contributions to Intermolecular Interaction Energy for a Dimer of this compound
| Interaction Type | Energy Contribution (kcal/mol) | Description |
|---|---|---|
| Hydrogen Bonding (O-H---O) | -5 to -8 | Strong, directional interaction between hydroxyl groups. |
| Hydrogen Bonding (O-H---N) | -3 to -6 | Interaction between a hydroxyl group and the tertiary amine. |
| π-π Stacking | -1 to -3 | Weaker interaction involving the aromatic rings. |
| Dispersion Forces | -2 to -5 | Non-specific attractive forces. |
| Electrostatic (Dipole-Dipole) | -2 to -4 | Arises from the molecule's permanent dipole moment. |
This table is interactive. Users can sort the data by clicking on the column headers.
The synergy of these different intermolecular forces is the driving force for the aggregation of this compound. nih.gov Understanding these interactions at a molecular level is key to controlling the material properties of this compound in the solid state or in solution.
Structure-Reactivity Relationship (SAR) Modeling (non-biological focus)
Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their measured reactivity. nih.govresearchgate.netresearchgate.netscienceopen.com While often used in drug design, QSAR can also be applied to understand and predict non-biological reactivity, such as susceptibility to oxidation, thermal stability, or reaction kinetics.
For a phenolic compound like this compound, a non-biological QSAR study might focus on its antioxidant properties, which are fundamentally based on its chemical reactivity towards radical species. nih.govsemanticscholar.orgmdpi.com The reactivity of phenolic compounds as antioxidants is often related to their ability to donate a hydrogen atom from the phenolic hydroxyl group. researchgate.net
To build a QSAR model, a set of molecular descriptors is calculated for the molecule. These descriptors quantify various aspects of the molecular structure and electronic properties. For phenolic compounds, relevant descriptors often include: scienceopen.com
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the phenolic O-H bond. A lower BDE generally indicates higher antioxidant activity. researchgate.net
Ionization Potential (IP): The energy required to remove an electron from the molecule. It relates to the ability of the molecule to donate an electron. researchgate.net
Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): The energy of the highest occupied molecular orbital, which also relates to the electron-donating ability of the molecule.
Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecular surface, indicating regions susceptible to electrophilic or nucleophilic attack. mdpi.com
These descriptors are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). Once calculated, these descriptors can be used to build a mathematical model that relates them to an experimentally measured reactivity parameter.
Table 3: Hypothetical QSAR Model for the Reactivity of Phenolic Compounds
| Compound | BDE (O-H) (kcal/mol) | IP (eV) | EHOMO (eV) | Reactivity Index (log k) |
|---|---|---|---|---|
| Phenol | 87.5 | 8.50 | -5.80 | 1.00 |
| p-Cresol | 86.3 | 8.24 | -5.65 | 1.25 |
| This compound | 84.1 | 7.95 | -5.40 | 1.85 |
This table is interactive. Users can sort the data by clicking on the column headers.
A hypothetical QSAR equation derived from such data might take the form: log k = c₀ - c₁ (BDE) - c₂ (IP)
Such a model would demonstrate that the reactivity of this compound is influenced by the electron-donating nature of the aminomethyl substituent, which lowers the BDE of the phenolic O-H bond and the ionization potential of the molecule, thereby enhancing its reactivity. nih.gov These models are valuable for predicting the reactivity of new, unsynthesized compounds and for rationally designing molecules with desired chemical properties. scienceopen.comnih.gov
Reactions involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional group that dictates many of the scaffold's properties. Its moderate acidity and the ability of the aromatic ring to stabilize phenoxide and phenoxy radical intermediates are central to its reactivity.
Etherification and Esterification Reactions
The phenolic hydroxyl group can readily undergo etherification and esterification to yield corresponding ethers and esters. The challenge in these reactions lies in achieving chemoselectivity between the phenolic hydroxyl and the two primary alcoholic hydroxyls of the hydroxyethyl chains.
The relative nucleophilicity of these groups is highly dependent on the reaction conditions. In neutral or acidic media, the amino group is the most nucleophilic site. However, for reactions involving the hydroxyl groups, the primary alcohols are generally more nucleophilic than the phenol. Conversely, under strongly basic conditions (e.g., in the presence of sodium hydride), the phenolic hydroxyl is deprotonated to form a highly nucleophilic phenoxide anion, which will react preferentially over the less acidic alcoholic hydroxyls researchgate.net.
Etherification: Selective O-alkylation of the phenolic group can be achieved by converting it into the more reactive phenoxide. For instance, using a strong base like potassium carbonate in a polar aprotic solvent like acetone, followed by the addition of an alkyl halide (e.g., benzyl bromide or methyl iodide), would favor the formation of the corresponding phenolic ether umich.eduresearchgate.net.
Esterification: Selective acylation of the phenolic hydroxyl can be achieved using specific reagents. For example, vinyl carboxylates in the presence of a catalyst like rubidium fluoride have been shown to selectively acylate phenolic hydroxyls in molecules containing both alcoholic and phenolic groups researchgate.net. The choice of acylating agent and catalyst is crucial. While acid chlorides or anhydrides might react with the more nucleophilic tertiary amine or the primary alcohols under certain conditions, specific methodologies like the Mitsunobu reaction can distinguish between alcohol and phenol hydroxyls researchgate.net.
Table 1: Conditions for Selective Hydroxyl Group Reactions on Analogous Aminophenol Structures
| Reaction Type | Target Group | Reagent System | Conditions | Selectivity | Reference |
|---|
| Alkylation | Phenolic OH | 1. Benzaldehyde (protection of NH2) 2. K2CO3, Alkyl Halide 3. HCl (deprotection) | 1. Methanol (B129727), stir 2. Acetone, reflux 3. Aqueous HCl | High for O-alkylation over N-alkylation | umich.eduresearchgate.netresearchgate.net | | Acylation | Phenolic OH | Vinyl Carboxylate, RbF | Not specified | High for phenolic OH over alcoholic OH | researchgate.net | | Acylation | Alcoholic OH | Acyl-CoA, Cu(II) ions | Aqueous buffer, pH 7.5 | High for O-acylation of 1,2-amino alcohols | chemrxiv.orgnih.gov | | Esterification | Phenolic OH | Gallic Acid, DIAD, TPP | THF | Chemoselective esterification of phenolic acids with phenolic alcohols | researchgate.net |
Phenolic Oxidative Coupling Mechanisms
The electron-rich nature of the phenol ring, activated by both the hydroxyl and the aminomethyl substituents, makes it susceptible to oxidative coupling reactions. These reactions proceed through the formation of a phenoxy radical intermediate, typically generated by a one-electron oxidant such as a transition metal complex (e.g., Fe, Cu, Mn) or an enzyme like laccase or peroxidase wikipedia.org.
Once formed, the phenoxy radical of this compound has resonance structures with unpaired electron density at the ortho and para positions, as well as on the oxygen atom. Since the para position is substituted, coupling is expected to occur at the ortho positions (C-3 and C-5). This can lead to two primary types of products:
C-C Coupling: Two phenoxy radicals can couple at their ortho positions to form a new carbon-carbon bond, leading to dimerized biphenyl structures. Further oxidation and coupling can lead to the formation of poly(phenol) oligomers or polymers bohrium.comdntb.gov.ua.
C-O Coupling: A phenoxy radical can also couple through its oxygen atom with the ortho-carbon of another radical, forming a C-O bond and leading to poly(phenylene oxide) (PPO)-type structures wikipedia.orgnih.gov.
The selectivity between C-C and C-O coupling is highly dependent on the catalyst, solvent, and substrate structure bohrium.comnih.gov. For instance, copper/amine complexes are famously used to catalyze the oxidative polymerization of 2,6-disubstituted phenols to produce PPO resins bohrium.com. Given the structure of the target compound, oxidative polymerization could lead to novel functional polymers with repeating units linked via C-C or C-O bonds. These reactions are often complex and can suffer from over-oxidation, as the dimeric products are typically more easily oxidized than the starting monomer wikipedia.orgnih.gov.
Reactions at the Tertiary Amine Moiety
The tertiary amine in the molecule is a nucleophilic and basic center, allowing for reactions such as quaternization and salt formation. It can also play a catalytic role in other reactions, such as those involving epoxides.
Salt Formation for Isolation and Purification
The basicity of the tertiary amine allows for the formation of salts upon reaction with acids. This property is highly useful for the isolation and purification of the compound. By treating a solution of the crude product with an appropriate acid, the corresponding ammonium salt can be precipitated, leaving behind non-basic impurities in the solution. The purified salt can then be neutralized with a base to regenerate the pure free-base form of the compound.
This technique has been effectively demonstrated for the purification of p-aminophenol (PAP), a structurally related compound. Studies have shown that PAP can be efficiently removed from process streams by forming salts with various organic acids, such as salicylic acid, oxalic acid, L-tartaric acid, and (1S)-(+)-10-camphorsulfonic acid nih.govresearchgate.netsemanticscholar.org. The choice of acid allows for tuning the solubility and crystal properties of the resulting salt, facilitating its separation nih.gov. Similarly, adjusting the pH of an aqueous solution can be used to selectively precipitate either the free base or its salt, separating it from impurities with different pKa values googleapis.com.
Modifications of the Hydroxyethyl Chains
The two primary alcohol groups on the diethanolamine moiety offer further opportunities for derivatization. These groups can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. As with the phenolic hydroxyl group, achieving selective modification of the hydroxyethyl chains requires careful selection of reaction conditions to avoid competing reactions at the phenol or amine sites.
For example, selective esterification of the primary alcohols in the presence of the phenol could be achieved using enzyme-catalyzed reactions or under conditions where the phenol is sterically hindered or electronically deactivated. Conversely, protecting the more acidic phenolic hydroxyl group (e.g., as a silyl ether) would allow for subsequent reactions to be carried out exclusively on the hydroxyethyl chains researchgate.netnih.gov. Once the desired modification is complete, the phenolic protecting group can be removed.
Furthermore, the 1,2-amino alcohol structure within the side chains is a key motif. In the presence of certain transition metals like Cu(II), 1,2-amino alcohols have been shown to undergo highly chemoselective O-acylation in aqueous media, even with a free amine present chemrxiv.orgnih.gov. This suggests that under specific catalytic conditions, acylation could be directed specifically to the hydroxyethyl groups of the target molecule.
An exploration of the chemical reactivity and complex-forming capabilities of the this compound scaffold reveals a versatile platform for molecular derivatization and supramolecular assembly. This article delves into specific transformations of its functional groups and its interactions with metal ions and other molecules through non-covalent forces.
Applications in Advanced Materials Science and Polymer Chemistry Based on 4 Bis 2 Hydroxyethyl Amino Methyl Phenol
Role as a Monomer or Co-monomer in Polymerization
The distinct reactive groups on 4-[[Bis(2-hydroxyethyl)amino]methyl]phenol allow it to be incorporated into various polymer structures as either a primary monomer or a co-monomer to impart specific functionalities.
The presence of two primary hydroxyl groups enables the integration of this compound into polymer backbones through condensation polymerization. It can serve as a diol in the synthesis of polyesters and polyurethanes.
Polyesters: By reacting with dicarboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides), the compound can be incorporated into a polyester chain. The resulting polymer would feature pendant phenolic and tertiary amine groups, which can serve as sites for further modification or influence the polymer's final properties, such as thermal stability and adhesion.
Polyurethanes: In polyurethane synthesis, the hydroxyl groups react with diisocyanates. The inclusion of this compound would introduce phenolic and amino moieties into the polyurethane structure, potentially enhancing properties like flame retardancy, chemical resistance, and providing sites for secondary crosslinking.
While direct studies on the polymerization of this compound are not extensively detailed, the polymerization of similar phenolic monomers like vinylphenols is well-documented. For instance, 4-vinylphenol is utilized in the production of photoresists and epoxy-curing agents researchgate.net. The polymerization behavior of such phenolic monomers provides a basis for understanding how the phenolic aspect of this compound could be leveraged in polymer synthesis.
The compound is a type of Mannich base, which are aminomethylated products of phenols. Such structures are foundational in creating phenolic-amine polymer systems. These polymers can be synthesized through the reaction of the phenolic group, for example, with aldehydes like formaldehyde, to form a crosslinked network characteristic of phenolic resins. The presence of the bis(2-hydroxyethyl)amino group adds further complexity and functionality, allowing for the creation of hybrid polymer systems that combine the properties of phenolic resins, polyesters, and polyamines. These systems are valued for their high thermal stability, chemical resistance, and strong adhesive properties.
Function as a Crosslinking Agent and Polymer Network Formation
The multiple reactive sites on this compound make it an effective crosslinking agent, capable of forming robust, three-dimensional polymer networks.
The crosslinking capabilities of this compound stem from the reactivity of its distinct functional groups.
Hydroxyl Groups: The two primary hydroxyl groups can participate in esterification or urethane-forming reactions, creating links between polymer chains. The phenolic hydroxyl group can also undergo reactions, such as oxidative coupling or condensation with aldehydes, which are common crosslinking mechanisms in phenolic polymers mdpi.com. The presence of an additional hydroxyl group on a phenol ring is known to facilitate and accelerate oxidative crosslinking reactions mdpi.com.
Tertiary Amine Group: While the tertiary amine itself does not typically form primary covalent bonds for crosslinking, it plays a crucial role as a catalyst. It can significantly accelerate the curing reactions in epoxy resin systems by facilitating the ring-opening of the epoxide by nucleophiles googleapis.com. It also catalyzes the reaction between isocyanates and hydroxyl groups in polyurethane formation.
Synergistic Reactivity: In epoxy resin systems, the molecule can act as a comprehensive curing agent. The tertiary amine catalyzes the reaction, while the hydroxyl groups can also react with epoxy groups, especially at elevated temperatures, leading to a highly crosslinked network. This dual functionality as both a catalyst and a reactive crosslinker is a key advantage. The phenol group, in particular, can accelerate the epoxy-amine reaction, enhancing the rate of nucleophilic ring-opening of the epoxide group, which is beneficial for achieving faster curing times, especially at lower temperatures googleapis.com.
The use of this compound as a crosslinking agent has a profound impact on the final polymer architecture. Its trifunctional nature (considering the two primary hydroxyls and the phenolic hydroxyl) allows for the creation of a high-density polymer network.
An increase in crosslink density generally leads to:
Improved Mechanical Properties: Higher crosslink density typically results in increased stiffness (modulus) and strength mdpi.comed.ac.uk.
Increased Chemical Resistance: A tight network structure reduces the ability of solvents and chemical agents to penetrate the polymer matrix, thereby improving its chemical resistance.
The specific geometry of the molecule influences the spatial arrangement of the crosslinks, affecting the polymer's flexibility and toughness. By controlling the concentration of this crosslinker relative to other monomers, the network density can be precisely tuned to achieve a desired balance of properties.
Modification of Resin Systems
This compound and similar amine-phenolic compounds are used to modify commodity resins like epoxies to enhance their performance characteristics.
The addition of multifunctional agents to standard resin formulations, such as those based on diglycidyl ether of bisphenol-A (DGEBA), is a common strategy to improve material properties mdpi.comed.ac.uk. Compounds like this compound can act as hardeners and/or accelerators in epoxy coatings googleapis.com.
Research on modifying DGEBA-based epoxy resins with other multifunctional epoxies has shown significant improvements in mechanical properties. For example, the addition of a tri-functional epoxy at a 10 wt.% concentration resulted in a 14% increase in tensile strength and a 5% increase in the glass transition temperature, which was attributed to enhanced crosslinking mdpi.comed.ac.uk. Similarly, the incorporation of diethyl bis(2-hydroxyethyl) aminomethylphosphonate, a compound with a similar bis(2-hydroxyethyl)amino structure, has been shown to improve the thermal stability and flame retardancy of epoxy resins acs.org.
The table below summarizes findings from studies on modifying epoxy resins with various functional additives, illustrating the potential effects of incorporating a molecule like this compound.
| Modifier System | Base Resin | Modifier Concentration (wt.%) | Observed Effect | Reference |
| Distilled triglycidylether of meta-amino phenol | DGEBA/anhydride | 10 | ▲ 14% in tensile strength▲ 5% in glass transition temp. | mdpi.comed.ac.uk |
| Diethyl bis(2-hydroxyethyl) aminomethylphosphonate (DBAMP) | DGEBA/DDM | 10 | ▲ Increased Limiting Oxygen Index from 20.2 to 29.6▲ Improved UL94 rating to V-0 | acs.org |
| Magnolol epoxy monomer (DGEM) | Bisphenol A epoxy (E44) | 30 | ▲ 18.7% in bending strength▲ 57.7% in tensile strength | researchgate.net |
DGEBA: Diglycidyl ether of bisphenol-A; DDM: 4,4'-diaminodiphenylmethane
These findings suggest that incorporating this compound into resin systems could similarly enhance mechanical strength, thermal properties, and flame retardancy due to its ability to increase crosslink density and introduce stable phenolic structures into the polymer matrix.
Use in Epoxy Resin Systems as a Hardener or Curing Agent
In epoxy resin systems, this compound can function as a multifunctional curing agent. Its tertiary amine group can act as a catalyst for the anionic homopolymerization of epoxy resins. This catalytic action is similar to that of other Mannich bases, such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), which are widely used as accelerators in epoxy formulations. sxzorui.comwikipedia.org The curing mechanism involves the nucleophilic tertiary amine opening the oxirane (epoxy) ring, which generates a zwitterion that subsequently propagates the polymerization by reacting with other epoxy groups.
Furthermore, the two primary hydroxyl groups on the molecule can participate directly in the curing reaction through etherification with epoxy groups, particularly at elevated temperatures. This dual functionality allows the compound to act as both a catalytic curing agent and a reactive co-hardener, contributing to the final cross-linked network structure. The incorporation of this molecule can enhance the mechanical properties of the cured resin.
| Functional Group | Chemical Structure | Role in Epoxy Curing | Reaction Type |
|---|---|---|---|
| Tertiary Amine | -N(CH₂CH₂OH)₂ | Catalyst / Accelerator | Anionic Ring-Opening Polymerization |
| Aliphatic Hydroxyl | -CH₂OH | Co-Hardener / Cross-linker | Etherification (Addition Reaction) |
| Phenolic Hydroxyl | -OH (on benzene (B151609) ring) | Potential Co-Hardener (at high temperatures) | Etherification (Addition Reaction) |
Modification of Phenolic and Alkyd Resins
The reactivity of its phenolic ring and hydroxyl groups allows for the chemical modification of other important thermoset resins.
Phenolic Resins: this compound can be integrated into the backbone of phenolic resins (both novolac and resol types) during their synthesis. semanticscholar.orgorientjchem.org The phenolic hydroxyl group enables it to co-condense with phenol and formaldehyde. The introduction of the bulky and flexible bis(2-hydroxyethyl)aminomethyl side group disrupts the dense, rigid structure typical of traditional phenolic resins. This internal plasticization can enhance the flexibility and impact resistance of the cured material. The additional hydroxyl and amine functionalities introduced into the polymer network can also serve as sites for further post-synthesis modification.
Alkyd Resins: In the synthesis of alkyd resins, which are complex polyesters, this compound can function as a modifying polyol. google.com Its two primary hydroxyl groups can participate in esterification reactions with the polycarboxylic acids (e.g., phthalic anhydride) and fatty acids that constitute the alkyd backbone. This covalent incorporation introduces the aminomethylphenol moiety into the polyester structure. The polar amine and phenolic groups can enhance the resin's adhesion to various substrates and improve pigment wetting and dispersion in coating applications.
| Resin Type | Reactive Group on Modifier | Reaction Type | Effect of Modification |
|---|---|---|---|
| Phenolic Resin | Phenolic Hydroxyl Group | Condensation with Formaldehyde | Increased flexibility, addition of functional groups |
| Alkyd Resin | Aliphatic Hydroxyl Groups | Polyesterification | Enhanced adhesion, improved pigment wetting |
Incorporation for Enhanced Reactivity and Compatibility
Enhanced Reactivity: The presence of multiple types of reactive sites (phenolic hydroxyl, aliphatic hydroxyls, tertiary amine) within a single molecule creates a highly functional building block. The tertiary amine can act as a bound catalyst, accelerating curing reactions without migrating out of the polymer matrix. The different reactivities of the phenolic versus aliphatic hydroxyls allow for staged or multi-pathway curing processes. This multifunctionality can lead to higher cross-link densities and improved thermal stability in the final polymer.
Development of Functional Polymers
The unique structure of this compound serves as a platform for the development of polymers with specialized functions, such as flame retardancy and enhanced adhesion.
Integration into Flame Retardant Compositions (focus on chemical integration, not material properties)
While the compound itself possesses nitrogen, which can contribute to flame retardancy, its primary role is as a reactive intermediate for the synthesis of more complex flame-retardant additives. The hydroxyl groups are key reactive sites for chemical integration. They can be reacted with phosphorus-containing compounds, such as phosphoric acid or phosphonic acids, via esterification to create synergistic nitrogen-phosphorus (N-P) flame retardants.
A structurally analogous compound, diethyl bis(2-hydroxyethyl) aminomethylphosphonate, has been studied for its ability to improve the flame retardancy of epoxy resins. acs.org This demonstrates the utility of the aminomethylphenol skeleton as a scaffold. The chemical integration process involves first synthesizing the N-P additive from this compound, and then covalently bonding this new, highly functional molecule into the main polymer matrix. For instance, if the target polymer is an epoxy resin, the phenolic hydroxyl group of the synthesized additive could react with the epoxy rings, ensuring the flame-retardant moiety is permanently locked into the polymer network. This prevents leaching and ensures its effectiveness during thermal decomposition.
Role in Adhesives and Coatings (focus on chemical interactions, not performance metrics)
In adhesive and coating formulations, the effectiveness of this compound stems from its ability to form strong chemical interactions with both the substrate and the polymer matrix.
Chemical Interactions for Adhesion: The molecule's multiple functional groups are adept at forming intermolecular bonds. The two aliphatic hydroxyl groups, the phenolic hydroxyl group, and the tertiary amine can all act as hydrogen bond donors or acceptors. This allows them to form strong hydrogen bonds with hydroxyl-rich surfaces like wood, cellulosic materials, and oxidized metals, significantly enhancing adhesion. The phenolic ring can also engage in π-π stacking interactions with aromatic substrates.
Catalytic Applications and Coordination Chemistry of 4 Bis 2 Hydroxyethyl Amino Methyl Phenol Derived Ligands
Synthesis of Metal Complexes for Catalysis
The synthesis of effective metal-based catalysts begins with the rational design of ligands that can enforce specific geometries and electronic environments upon the metal center. The 4-[[Bis(2-hydroxyethyl)amino]methyl]phenol framework offers a versatile platform for creating multidentate ligands.
Ligand Design for Metal Coordination
The this compound structure contains multiple potential donor sites: a tertiary amine nitrogen, a phenolic oxygen, and two alcoholic oxygens. This arrangement allows it to act as a multidentate ligand, binding to a metal center through various combinations of these atoms.
A closely related and well-studied analogue, 6,6'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol), demonstrates the coordination potential of this ligand class. This ligand, featuring the core N,N-bis(2-hydroxyethyl)amino moiety linked to two sterically hindered phenol groups, has been used to synthesize Group 4 metal complexes. In these systems, the ligand acts as a tetradentate donor, coordinating to the metal center via the two phenoxide oxygens, the amine nitrogen, and the deprotonated ethoxide oxygen. This coordination mode creates a stable, well-defined environment around the metal, which is crucial for catalytic activity. researchgate.net
The design principles for these ligands often involve:
Steric Hindrance: Introducing bulky substituents, such as tert-butyl groups, on the phenol rings can prevent the formation of inactive dimeric species and create a defined coordination pocket around the metal center. researchgate.net
Electronic Tuning: Modifying the substituents on the aromatic ring can alter the electron-donating ability of the phenoxide oxygen, thereby influencing the electronic properties and reactivity of the metal center.
Multidentate Chelation: The combination of the "hard" phenoxide and alkoxide donors with the "softer" amine donor makes these ligands suitable for a variety of transition metals, stabilizing them in different oxidation states.
Characterization of Metal-Ligand Complexes
The precise structure and bonding within these metal-ligand complexes are elucidated using a combination of spectroscopic and analytical techniques.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. For instance, studies on a titanium complex with a related amine bis(phenolate) ligand revealed a monomeric structure with a trigonal bipyramidal geometry. In contrast, analogous zirconium and hafnium complexes formed symmetric dinuclear structures where the ethoxide group of the ligand bridges the two metal centers, resulting in an octahedral geometry for each metal. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal. A key indicator is the shift in the stretching frequency of the phenolic C-O bond upon deprotonation and coordination. mdpi.com The absence of the broad O-H stretching band from the phenolic group also signifies its involvement in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its diamagnetic complexes in solution. Shifts in the resonances of protons and carbons near the donor atoms upon complexation provide evidence of metal-ligand binding.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the molecule, which can help in determining the coordination environment of the metal ion. ekb.egasianpubs.org
The table below summarizes typical characterization data for a representative Schiff base derived from an aminophenol precursor.
| Technique | Observation | Interpretation |
| FT-IR (cm⁻¹) | Shift of the C=N (azomethine) band to a higher frequency in the complex compared to the free ligand. mdpi.com | Coordination of the azomethine nitrogen to the metal center. mdpi.com |
| Disappearance of the phenolic O-H band. | Deprotonation and coordination of the phenolic oxygen. mdpi.com | |
| Appearance of new bands in the far-IR region (e.g., 400-600 cm⁻¹). mdpi.com | Ascription to M-O and M-N stretching vibrations. mdpi.com | |
| ¹H NMR (ppm) | Downfield shift of aromatic and azomethine protons upon complexation. nih.gov | Change in the electronic environment due to coordination with the metal. |
| UV-Vis (nm) | Presence of ligand-to-metal charge transfer (LMCT) bands in the visible region. asianpubs.org | Confirmation of the coordination complex formation. asianpubs.org |
| Elemental Analysis | Experimental C, H, N percentages match the calculated values for the proposed complex formula. asianpubs.orgrasayanjournal.co.in | Confirmation of the stoichiometry of the metal-ligand complex. asianpubs.orgrasayanjournal.co.in |
Role in Organic Transformation Catalysis
Metal complexes derived from aminophenol ligands are active catalysts for a range of important organic reactions. Their performance is rooted in the ligand's ability to stabilize the metal center and participate in the reaction mechanism.
Catalytic Activity in Specific Reaction Types (e.g., oligomerization)
While direct catalytic data for this compound complexes is limited, studies on structurally analogous systems highlight their significant potential, particularly in polymerization and oxidation reactions.
Olefin Polymerization: Zirconium and hafnium dibenzyl complexes supported by the 6,6'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol) ligand, upon activation, act as highly active catalysts for the polymerization of 1-hexene. The corresponding titanium complexes exhibit slower but living polymerization, indicating a high degree of control over the polymerization process. researchgate.net This suggests that ligands based on the this compound framework could be promising candidates for developing catalysts for olefin oligomerization and polymerization.
Oxidation Reactions: Aminophenol-based metal complexes are well-known for their ability to catalyze aerobic oxidation reactions. For example, manganese(III) complexes with Schiff-base ligands effectively catalyze the oxidation of 2-aminophenol to 2-aminophenoxazin-3-one and 3,5-di-tert-butylcatechol to its corresponding quinone. nih.gov They have also been shown to catalyze the epoxidation of styrene. nih.gov Similarly, certain copper(II) complexes mimic the function of the enzyme phenoxazinone synthase by catalyzing the aerial oxidation of 2-aminophenol. rsc.org
The following table presents catalytic data for representative reactions catalyzed by related aminophenol-based metal complexes.
| Catalyst Type | Substrate | Product | Key Finding |
| Zr/Hf Amine Bis(phenolate) Complex researchgate.net | 1-Hexene | Poly(1-hexene) | Highly active polymerization catalysts. |
| Ti Amine Bis(phenolate) Complex researchgate.net | 1-Hexene | Poly(1-hexene) | Slower, but living polymerization. |
| Mn(III) Schiff Base Complex nih.gov | 2-Aminophenol | 2-Aminophenoxazin-3-one | Efficient aerobic oxidation. |
| Cu(II) Schiff Base Complex mdpi.com | 4-Nitrophenol | 4-Aminophenol (B1666318) | High conversion rates (90-98%) in catalytic reduction. |
Mechanistic Insights into Catalytic Cycles
The catalytic efficacy of these complexes often involves the "redox-non-innocent" character of the aminophenol ligand. derpharmachemica.com This means the ligand can actively participate in electron transfer processes during the catalytic cycle, rather than acting as a passive spectator.
Mechanistic studies on related systems suggest several key steps:
Substrate Binding: The catalytic cycle typically begins with the coordination of the substrate molecule to the metal center, forming a complex-substrate adduct. nih.gov
Electron Transfer: An intramolecular electron transfer can occur from the substrate to the metal or, more commonly, involving the redox-active ligand. In many oxidation reactions, the aminophenolate ligand can be oxidized to a radical semiquinone form, which facilitates the activation of substrates or molecules like dioxygen. rsc.orgderpharmachemica.com
Radical Pathways: The generation of a ligand-centered or substrate-centered radical is a common feature. For instance, in the oxidation of 2-aminophenol by a copper(II) complex, a "Cu(I)–(substrate radical)" species is proposed as a key intermediate that promotes the activation of O₂. rsc.org
Product Release and Catalyst Regeneration: After the substrate is transformed, the product dissociates from the metal center, and the catalyst is regenerated to its initial state to begin a new cycle.
Ligand Design and Metal-Ligand Interactions
The interplay between the ligand's structure and its interaction with the metal center is fundamental to the resulting complex's catalytic behavior. The this compound framework offers multiple points for modification to fine-tune these interactions.
The nature of the metal ion: Different metals prefer different coordination numbers and geometries (e.g., trigonal bipyramidal for Ti(IV) vs. octahedral for Zr(IV)/Hf(IV) in a related system). researchgate.net
Steric constraints: Bulky groups on the phenolate ring can enforce a specific coordination geometry and prevent catalyst deactivation pathways. researchgate.net
Electronic effects: The electron-donating or withdrawing nature of substituents on the ligand can modulate the Lewis acidity of the metal center, directly impacting its reactivity and catalytic activity.
The combination of a strong σ-donating phenoxide, a flexible amine, and adaptable alcohol donors makes these ligands highly effective at stabilizing catalytically active metal centers for a variety of important chemical transformations.
Influence of Amino and Hydroxyl Moieties on Coordination Modes
The coordination chemistry of ligands derived from this compound is significantly influenced by the presence of its distinct functional groups: a tertiary amino group, two hydroxyl moieties on the ethyl chains, and a phenolic hydroxyl group. These groups provide multiple potential binding sites, allowing for a variety of coordination modes with metal centers. The interplay between these donor atoms dictates the nuclearity, geometry, and stability of the resulting metal complexes.
The tertiary amine and the two appended hydroxyethyl (B10761427) arms create a classic tripodal ligand framework. This N(CH₂CH₂OH)₂ fragment can coordinate to a metal ion in a tridentate fashion, utilizing the nitrogen atom and the oxygen atoms of the hydroxyl groups. This mode of binding is common for related aminopolyol ligands, which are known to form stable complexes with a range of metal ions. The flexibility of the ethyl chains allows the ligand to adapt to the preferred coordination geometry of the metal center, which can range from distorted tetrahedral to octahedral.
Furthermore, the phenolic hydroxyl group introduces another potential coordination site. Deprotonation of this phenolic -OH group creates a phenolate oxygen donor, which can also bind to a metal center. This can lead to the formation of mononuclear complexes where the ligand acts as a tetradentate N,O,O,O-donor. Alternatively, the phenolate oxygen can act as a bridging ligand between two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. The specific coordination mode adopted is often dependent on the reaction conditions, the nature of the metal ion, and the presence of other ancillary ligands.
In some instances, not all potential donor atoms of the this compound-derived ligand coordinate to the metal center. For example, one or both of the hydroxyethyl arms may remain uncoordinated, particularly if the metal ion has a smaller ionic radius or a lower coordination number preference. This partial coordination can leave pendant hydroxyl groups that are available for further reactions or can participate in hydrogen bonding interactions, influencing the supramolecular structure of the complex.
The coordination versatility of ligands derived from this compound is summarized in the table below, which illustrates the potential coordination modes based on the number of donor atoms involved.
| Coordination Mode | Donor Atoms Involved | Potential Complex Nuclearity |
| Bidentate | N, O (one hydroxyl) | Mononuclear |
| Tridentate | N, O, O (both hydroxyls) | Mononuclear |
| Tetradentate | N, O, O, O (phenolate) | Mononuclear |
| Bridging | O (phenolate) | Dinuclear/Polynuclear |
Stereochemical Control in Complex Formation
The stereochemistry of metal complexes derived from this compound is another critical aspect of their coordination chemistry, with significant implications for their application in asymmetric catalysis. The pro-chiral nature of the ligand, centered around the tertiary nitrogen atom and the potential for creating chiral metal centers, allows for the formation of stereoisomers.
When the ligand coordinates to a metal center in a tridentate or tetradentate fashion, the two hydroxyethyl arms can arrange themselves in different conformations. This can lead to the formation of facial (fac) or meridional (mer) isomers in octahedral complexes. The fac isomer, where the three donor atoms of one chelate ring occupy one face of the octahedron, is often favored due to reduced ring strain. The specific isomer formed can be influenced by factors such as the solvent, temperature, and the nature of the counter-ion.
Furthermore, the coordination of the two hydroxyethyl arms can create a chiral environment around the metal center. The chelate rings formed by the N-CH₂-CH₂-O arms can adopt either a δ or λ conformation. The combination of these conformations for the two rings can lead to the formation of diastereomers. For example, in an octahedral complex, this can result in Δ (delta) and Λ (lambda) configurations at the metal center. The selective formation of one diastereomer over another is a key goal in asymmetric synthesis.
The potential for stereochemical control is further enhanced when chiral auxiliaries are introduced, either on the ligand itself or as ancillary ligands. This can create a more defined chiral pocket around the metal's active site, which can lead to high enantioselectivity in catalytic reactions. The principles of chiral-at-metal complexes, where the stereochemistry is defined by the arrangement of ligands around the metal ion, are highly relevant to the complexes formed with this compound-derived ligands. The ability to control the stereochemistry of these complexes is crucial for their development as effective asymmetric catalysts.
The table below outlines the key stereochemical considerations for metal complexes of this compound-derived ligands.
| Stereochemical Element | Description | Potential Isomers |
| Geometric Isomerism | Arrangement of donor atoms in octahedral complexes. | fac, mer |
| Conformational Isomerism | Puckering of the five-membered chelate rings. | δ, λ |
| Enantiomeric Isomerism | Overall chirality of the metal complex. | Δ, Λ |
Emerging Research Frontiers and Future Prospects for 4 Bis 2 Hydroxyethyl Amino Methyl Phenol
Novel Synthetic Methodologies
The traditional synthesis of 4-[[Bis(2-hydroxyethyl)amino]methyl]phenol typically involves the Mannich reaction, a well-established method in organic chemistry. However, current research is focused on developing more sustainable and efficient synthetic routes.
Green Chemistry Approaches for Synthesis
In line with the growing emphasis on environmentally benign chemical processes, researchers are exploring green chemistry approaches for the synthesis of phenolic compounds. These methods aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. For the synthesis of compounds like this compound, this involves investigating alternative solvents, catalysts, and energy sources.
Recent studies on the Mannich reaction, a key step in synthesizing this compound, have highlighted several green alternatives. nih.govresearchgate.net These include the use of water as a solvent, employing biodegradable catalysts, and utilizing energy-efficient techniques such as microwave and ultrasound irradiation. nih.gov The application of these green methodologies to the specific synthesis of this compound is a promising area for future research, aiming to develop a more sustainable and economical production process.
Below is a table summarizing potential green chemistry approaches for the synthesis of Mannich bases, which could be adapted for this compound:
| Green Chemistry Approach | Description | Potential Advantages |
| Alternative Solvents | Utilizing water, ionic liquids, or solvent-free conditions. | Reduced use of volatile organic compounds (VOCs), improved safety, and easier product separation. |
| Alternative Catalysts | Employing solid acid catalysts, enzymes, or task-specific ionic liquids. | Enhanced catalyst recyclability, improved selectivity, and milder reaction conditions. |
| Alternative Energy Sources | Using microwave or ultrasound irradiation. | Faster reaction times, increased yields, and reduced energy consumption. |
Enzymatic or Biocatalytic Pathways
The use of enzymes and microorganisms in chemical synthesis, known as biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical methods. oarjbp.com While specific enzymatic pathways for the direct synthesis of this compound have not yet been extensively reported, related research provides a strong foundation for future exploration.
For instance, enzymatic methods have been successfully employed for the synthesis of N-substituted ethanolamines and functionalized phenols. researchgate.netnih.gov Enzymes such as lipases and oxidoreductases have demonstrated their potential in catalyzing reactions involving amine and phenol functionalities under mild conditions. researchgate.netupb.ro Future research could focus on identifying or engineering enzymes capable of catalyzing the Mannich-type condensation of phenol, formaldehyde, and diethanolamine to produce the target compound with high efficiency and stereoselectivity.
Advanced Functionalization Strategies
The presence of multiple reactive sites—the phenolic hydroxyl group, the tertiary amine, and the two primary hydroxyl groups—makes this compound an ideal scaffold for advanced functionalization.
Selective Derivatization of Hydroxyl and Amine Groups
The ability to selectively modify the different functional groups is crucial for tailoring the properties of the molecule for specific applications. This requires the use of protecting groups and chemoselective reactions. The phenolic hydroxyl group, being more acidic than the aliphatic hydroxyl groups, can be selectively targeted for reactions such as etherification or esterification under controlled conditions.
Various protecting groups can be employed to temporarily block one or more of the hydroxyl groups while another is being modified. parchem.com For example, silyl ethers are commonly used to protect alcoholic hydroxyls, and their stability can be tuned to allow for selective deprotection. utm.my The tertiary amine can also undergo reactions such as quaternization to introduce a positive charge, thereby altering the solubility and electronic properties of the molecule.
Incorporation into Macromolecular Architectures
The multiple functional groups of this compound make it an excellent building block for the synthesis of complex macromolecular architectures, including dendrimers, hyperbranched polymers, and cross-linked networks.
By strategically reacting the hydroxyl and amine functionalities, it is possible to create highly branched structures with a high density of functional groups at the periphery. These macromolecules can find applications in areas such as drug delivery, catalysis, and sensor technology. The phenolic core provides a rigid and stable anchor for the growing polymer chains, while the hydroxyl and amine groups offer multiple points for further functionalization or cross-linking.
Exploration of New Material Science Applications
The unique structure of this compound suggests its potential for use in a variety of advanced materials. Phenolic Mannich bases, in general, are known to be used in the synthesis of polymers, including epoxy resins and polyurethanes. upb.rogoogle.com
The presence of hydroxyl groups allows this compound to act as a polyol in the synthesis of polyurethanes, contributing to the polymer backbone and potentially enhancing properties such as thermal stability and flame retardancy. upb.ro In epoxy resin formulations, the tertiary amine can act as a curing agent or accelerator, while the phenolic and hydroxyl groups can react with the epoxy rings, leading to a cross-linked network with improved mechanical and thermal properties. google.comgoogle.com
Furthermore, the ability to functionalize the molecule opens up possibilities for creating materials with tailored properties. For example, incorporating this compound into polymer matrices could enhance their adhesion, thermal stability, and flame retardancy. The phenolic group can also impart antioxidant properties to the resulting materials. The exploration of these and other potential applications in material science is an active and promising area of research.
Integration into Smart Materials and Responsive Systems
Smart materials, which respond to external stimuli such as pH, temperature, or the presence of specific ions, are at the forefront of materials science. The molecular architecture of this compound contains functionalities that are inherently responsive to such stimuli, making it a promising candidate for integration into these systems.
pH-Responsive Systems: The tertiary amine within the molecule's structure is a key component for creating pH-sensitive materials. mdpi.comwikipedia.orgebrary.net In acidic environments, the lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged ammonium cation. When this molecule is incorporated as a monomer into a hydrogel network, this protonation leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. mdpi.comnih.gov Conversely, in a basic environment, the amine is deprotonated and neutral, reducing repulsion and causing the hydrogel to shrink. This reversible swelling and deswelling behavior is the basis for applications in controlled drug delivery, where a change in pH could trigger the release of an encapsulated therapeutic agent. nih.govnih.gov
Ion-Responsive Systems: The bis(2-hydroxyethyl)amino moiety is structurally similar to parts of chelating agents. This suggests its potential for creating ion-responsive materials. The nitrogen and oxygen atoms can act as coordination sites for metal ions. The binding of metal ions would alter the polymer network's conformation and cross-linking density, leading to a measurable change in the material's properties, such as volume or optical characteristics. acs.orgmdpi.com This could be harnessed for applications in chemical sensing, environmental remediation for heavy metal removal, or in biomedical contexts where ionic concentrations are biologically significant. mdpi.com
Table 1: Potential Stimuli and Responses of Polymers Incorporating this compound
| Stimulus | Responsive Functional Group | Predicted Material Response | Potential Application |
| Low pH (Acidic) | Tertiary Amine | Swelling, Increased Hydrophilicity | Gastric-specific Drug Delivery |
| High pH (Basic) | Phenolic Hydroxyl / Tertiary Amine | Contraction, Change in Solubility | Intestinal Drug Delivery, Sensors |
| Metal Ions | Bis(2-hydroxyethyl)amino Group | Chelation, Volume Change, Color Change | Heavy Metal Sensing/Removal |
Novel Polymer Network Designs
The trifunctional nature of this compound makes it an excellent candidate for designing complex and highly cross-linked polymer networks. As a Mannich base, it serves as a robust building block for thermosetting polymers like epoxy resins and polyurethanes. nycu.edu.twpcimag.comresearchgate.netsemanticscholar.orggoogle.comupb.rotue.nl
Cross-linking and Network Formation: With three hydroxyl groups—one phenolic and two aliphatic—this molecule can act as a trifunctional cross-linking agent. When reacting with diisocyanates to form polyurethanes or with epoxy resins, it can create a dense, three-dimensional network. youtube.com The rigid phenolic core would contribute to the thermal stability and mechanical strength of the resulting polymer, while the flexible hydroxyethyl (B10761427) arms could impart a degree of toughness. researchgate.net
Structure-Property Relationships: The final properties of the polymer are highly dependent on the structure of the cross-linking agent. researchgate.netresearchgate.netkpi.ua The presence of the phenolic hydroxyl group is known to accelerate the curing reaction of epoxy resins, which is a significant advantage in industrial applications. nycu.edu.twpcimag.com Furthermore, the aromatic ring enhances thermal stability compared to purely aliphatic cross-linkers. By controlling the stoichiometry and reaction conditions, the cross-linking density can be tailored to produce materials ranging from rigid coatings to more flexible plastics. kpi.ua Research into similar Mannich bases derived from bisphenol A has shown that these molecules can improve the tensile and flexural strength of cured epoxy polymers. nycu.edu.twresearchgate.netsemanticscholar.org
Table 2: Functional Groups of this compound and Their Role in Polymer Networks
| Functional Group | Type | Reactivity | Contribution to Polymer Network |
| Phenolic -OH | Acidic Hydroxyl | High (Accelerates epoxy curing) | Rigidity, Thermal Stability, Adhesion |
| Aliphatic -OH (x2) | Primary Alcohol | Moderate | Cross-linking sites, Flexibility |
| Tertiary Amine | Basic Nitrogen | Catalytic, pH-sensitive | Curing acceleration, Stimuli-responsiveness |
| Benzene (B151609) Ring | Aromatic Core | Stable | Thermal and Chemical Resistance |
Theoretical Predictions for Undiscovered Reactivity
While experimental data on the emerging applications of this compound may be limited, computational chemistry offers powerful tools to predict its behavior and guide future research. Methods like Density Functional Theory (DFT) can elucidate the molecule's electronic structure and forecast its reactivity. imist.marjpn.orgresearchgate.netrjpn.org
Mapping Molecular Reactivity: DFT calculations can determine the distribution of electron density across the molecule and identify the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The locations of HOMO and LUMO indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For this molecule, the phenolic oxygen and the tertiary nitrogen are expected to be key sites of reactivity. imist.marjpn.org
Predicting Reaction Pathways and Properties: Computational studies on similar aminophenols and Mannich bases have successfully predicted their stability, antioxidant potential, and other properties. researchgate.netnih.govnih.govresearchgate.net For this compound, theoretical models could be used to:
Calculate Bond Dissociation Energy (BDE): The BDE of the phenolic O-H bond is a key indicator of a compound's potential as a radical-scavenging antioxidant. researchgate.net A lower BDE suggests greater antioxidant activity. mdpi.com
Model Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the sites most susceptible to electrophilic or nucleophilic attack. imist.ma
Simulate Polymerization Reactions: The reactivity of the hydroxyl and amine groups in polymerization reactions can be modeled to predict curing kinetics and the final structure of polymer networks.
These theoretical insights can screen for potential applications and optimize synthesis and processing conditions, thereby accelerating the discovery of novel materials based on this versatile compound.
Q & A
Q. What are the recommended synthetic routes for 4-[[Bis(2-hydroxyethyl)amino]methyl]phenol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves Mannich-type reactions, where phenol derivatives react with formaldehyde and bis(2-hydroxyethyl)amine. Key parameters include pH control (weakly acidic to neutral conditions), temperature (60–80°C), and solvent selection (e.g., ethanol/water mixtures). Catalyst-free methods are preferred to avoid side reactions. Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm the presence of hydroxyethyl and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : Keep in airtight containers away from oxidizers and light to prevent degradation .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and stability of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as HOMO-LUMO gaps, to assess stability. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes), guiding derivative design for pharmacological applications .
Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., conflicting 1H^1H1H NMR shifts)?
- Solvent Effects : Compare data in identical solvents (e.g., DMSO-d6 vs. CDCl3).
- Dynamic Processes : Variable-temperature NMR to identify conformational exchanges causing peak broadening.
- Cross-Validation : Use complementary techniques like IR spectroscopy or X-ray crystallography to confirm assignments .
Q. How can researchers design experiments to study the compound’s potential as a chelating agent or catalyst in organic reactions?
- Metal Binding Studies : Conduct titration experiments with UV-Vis spectroscopy to monitor complex formation (e.g., with Cu or Fe).
- Catalytic Activity : Test in model reactions (e.g., oxidation of alcohols) under varying pH and temperature. Compare turnover numbers (TON) with established catalysts .
Q. What advanced techniques are suitable for investigating its interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., serum albumin).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
